4-(4-Methylbenzene-1-sulfonyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzene-1-sulfonyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives Quinazolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)quinazoline typically involves the reaction of quinazoline derivatives with 4-methylbenzenesulfonyl chloride. One common method is the nucleophilic substitution reaction where the quinazoline nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl or sulfhydryl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinazoline ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)quinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 4-(4-Methylbenzene-1-sulfonyl)quinazoline, known for its wide range of biological activities.
4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.
Quinazolinone: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both the quinazoline ring and the 4-methylbenzene-1-sulfonyl group This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Properties
CAS No. |
62141-42-8 |
---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylquinazoline |
InChI |
InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3 |
InChI Key |
BJLKOPBNCDRGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.